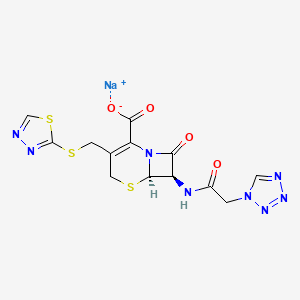

Ceftezole sodium

Übersicht

Beschreibung

Coelenterazin (Natrium) ist ein weit verbreitetes Luciferin, ein Substrat für Biolumineszenzreaktionen in verschiedenen marinen Organismen. Es ist ein Schlüsselbestandteil der Biolumineszenz-Bildgebungs (BLI) -Technik, die zur Überwachung biologischer Prozesse in vitro und in vivo verwendet wird . Coelenterazin wird von mehreren Meeresarten verwendet, darunter Renilla, Oplophorus, Periphylla, Gaussia und Metridia .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Coelenterazin umfasst mehrere Schritte, darunter die Bildung des Imidazopyrazinon-Rückgrats. Modifikationen an den Positionen C-2, C-5, C-6 und C-8 dieses Rückgrats sind entscheidend für die Verbesserung der Biolumineszenzeigenschaften . Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten Modifikationen zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Coelenterazin-Natrium beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Herstellung von Zwischenprodukten, gefolgt von deren Umwandlung in das Endprodukt durch kontrollierte Reaktionen und Reinigungsschritte .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine involves several steps, including the formation of the imidazopyrazinone backbone. Modifications at the C-2, C-5, C-6, and C-8 positions of this backbone are crucial for enhancing bioluminescence properties . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired modifications.

Industrial Production Methods: Industrial production of coelenterazine sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by their conversion into the final product through controlled reactions and purification steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Coelenterazin-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren und ihre Biolumineszenzeigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Coelenterazin-Natrium verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Modifikationen zu erreichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Coelenterazin-Natrium entstehen, sind dessen Derivate, die verbesserte Biolumineszenzeigenschaften aufweisen. Diese Derivate werden in verschiedenen Anwendungen verwendet, darunter Biolumineszenz-Bildgebung und Assays .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Ceftezole sodium is indicated for the treatment of infections caused by susceptible organisms, including:

- Septicemia

- Respiratory tract infections

- Biliary tract infections

- Genitourinary tract infections

- Skin and skin structure infections .

1.1. Efficacy in Mixed Infections

A notable clinical study compared the efficacy of a this compound-based injectable powder composition against a combination of cefobutazine sodium and metronidazole in patients diagnosed with mixed infections (anaerobes and aerobes). The study involved 110 patients, with results indicating:

- This compound group (A scheme) : 91% effective rate.

- Combination therapy (B scheme) : 91% effective rate as well .

Both treatment regimens showed similar effectiveness, but the this compound formulation significantly reduced the dosage of metronidazole required, thus minimizing potential side effects associated with metronidazole, such as gastrointestinal disturbances .

Pharmacological Insights

This compound functions by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and survival. This mechanism underlies its effectiveness against a variety of gram-positive and some gram-negative bacteria .

Safety and Adverse Effects

While this compound is generally well-tolerated, adverse drug reactions (ADRs) have been reported, particularly in pediatric populations. A study highlighted that severe ADRs were more prevalent among children aged 0-4 years when treated with cephalosporins, including ceftezole. The reported severe ADRs included anaphylactic reactions and dyspnea, with a significant proportion of cases improving after treatment cessation .

Comparative Analysis with Other Antibiotics

To better understand the efficacy of this compound in treating bacterial infections, a comparative analysis with other antibiotics was conducted. The following table summarizes key findings from recent studies:

| Antibiotic | Spectrum of Activity | Common Indications | Efficacy Rate (%) | Notable Side Effects |

|---|---|---|---|---|

| This compound | Broad spectrum (gram-positive & some gram-negative) | Septicemia, respiratory infections | 91 | Allergic reactions, gastrointestinal disturbances |

| Cefobutazine Sodium | Broad spectrum | Mixed infections | 91 | Similar to ceftezole |

| Amoxicillin/Clavulanate | Broad spectrum | Respiratory tract infections | Varies | Diarrhea, rash |

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in clinical settings:

- A retrospective analysis involving patients treated for severe respiratory infections demonstrated a high success rate with this compound therapy, emphasizing its role in managing complicated bacterial infections effectively.

- Another study involving diabetic patients highlighted the reduction of inflammatory markers following ceftezole administration, suggesting potential benefits beyond its antibacterial properties .

Wirkmechanismus

The mechanism of action of coelenterazine sodium involves its oxidation by luciferase enzymes, resulting in the emission of light. This bioluminescence reaction is highly specific and sensitive, making it a valuable tool for various applications . The molecular targets and pathways involved in this reaction include the interaction of coelenterazine with luciferase enzymes, leading to the formation of an excited state intermediate that emits light upon returning to the ground state .

Vergleich Mit ähnlichen Verbindungen

Coelenterazin-Natrium ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Biolumineszenzeffizienz und Stabilität einzigartig. Ähnliche Verbindungen umfassen andere Luciferine, wie z. B. Firefly-Luciferin und DeepBlueC . Während Firefly-Luciferin Kofaktoren wie ATP und Magnesiumionen benötigt, erzeugt Coelenterazin-Natrium Biolumineszenz ohne die Notwendigkeit zusätzlicher Kofaktoren . DeepBlueC, ein weiteres Coelenterazin-Derivat, ist für seine blaubeschichtete Emission bekannt, aber Coelenterazin-Natrium ist aufgrund seiner breiteren Anwendungen und höheren Stabilität eine bevorzugte Wahl .

Biologische Aktivität

Ceftezole sodium, a first-generation cephalosporin antibiotic, exhibits a notable broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into its biological activity, including mechanisms of action, pharmacological properties, clinical applications, and relevant case studies.

Chemical Structure and Properties

This compound is the sodium salt of ceftezole, which is structurally similar to cefazolin. It is characterized by its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking. This inhibition leads to compromised cell wall integrity and eventual bacterial lysis.

The mechanism of action of this compound is akin to that of other β-lactam antibiotics. It binds to PBPs, disrupting the final stages of bacterial cell wall synthesis. This action is crucial for its bactericidal properties:

- Target : Penicillin-Binding Proteins (PBPs)

- Effect : Inhibition of peptidoglycan synthesis

- Outcome : Bacterial cell lysis and death

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

- Anaerobic bacteria : Shows effectiveness against Bacteroides fragilis.

Pharmacological Properties

This compound's pharmacokinetics allow for parenteral administration, with dosing typically ranging from 1 to 2 grams every 8 hours depending on the severity of the infection. Its pharmacodynamic properties include:

| Property | Description |

|---|---|

| Bioavailability | High (due to parenteral administration) |

| Half-life | Approximately 1.5 hours |

| Excretion | Primarily via urine |

Clinical Applications

This compound is utilized in various clinical settings, including:

- Surgical prophylaxis : Reduces infection rates in clean-contaminated surgeries such as cesarean sections and abdominal surgeries.

- Treatment of infections : Effective in managing skin and soft tissue infections, respiratory tract infections, and urinary tract infections.

Case Studies and Research Findings

- Inhibition of Alpha-Glucosidase Activity :

- Resistance Mechanisms :

- Adverse Drug Reactions (ADRs) :

Eigenschaften

CAS-Nummer |

41136-22-5 |

|---|---|

Molekularformel |

C13H12N8NaO4S3 |

Molekulargewicht |

463.5 g/mol |

IUPAC-Name |

sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1 |

InChI-Schlüssel |

LULDFGMJOLSEIH-JHQAJZDGSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |

Isomerische SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

41136-22-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

26973-24-0 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ceftezol ceftezol, sodium salt ceftezole ceftezole sodium Celoslin demethylcefazolin Falomesin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ceftezole Sodium?

A: this compound is a β-lactam antibiotic that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking steps of peptidoglycan synthesis. [, , , , ] This disruption of the cell wall integrity leads to bacterial cell death.

Q2: Against which bacteria is this compound most effective?

A: this compound exhibits high susceptibility against a broad spectrum of Gram-positive and Gram-negative bacteria. [, , , , ] Clinical studies have demonstrated its efficacy in treating acute bacterial infections, particularly those affecting the respiratory and urinary tracts. [, , , ] It has shown good activity against Methicillin-sensitive Staphylococcus aureus (MSSA), with lower Minimum Inhibitory Concentrations (MICs) compared to other cephalosporins like Cefazolin, Cefalexin, Cefuroxime, and Ceftazidime. []

Q3: Are there any reported cases of bacterial resistance to this compound?

A: While this compound demonstrates stability against β-lactamases, [] resistance mechanisms can still develop. Further research is crucial to monitor and understand the emergence of potential resistance patterns.

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C16H15N6NaO5S2. The molecular weight is 454.45 g/mol. [, , ]

Q5: What are the different crystal forms of this compound and how do they differ?

A: this compound commonly exists as a monohydrate crystal, which can adopt two distinct forms: type I and type II. These forms exhibit differences in their X-ray diffraction patterns and thermal stability. [] For instance, type I crystals lose water molecules at a lower temperature range (35-117 °C) compared to type II crystals (110-160 °C). [] Type I crystals have been identified as more stable. []

Q6: Has research explored improving the physicochemical properties of this compound?

A: Yes, novel crystallization methods utilizing ultrasound crystallographic orientation combined with gradient cooling solvent crystallization have been developed. [] These methods aim to enhance the hygroscopicity, purity, and particle size distribution of this compound, ultimately improving the stability and safety of pharmaceutical formulations. []

Q7: Have any strategies been developed to improve the formulation of this compound?

A: Researchers have explored incorporating this compound into Chitosan microspheres using a suspension crosslinking method. [] This approach aims to achieve controlled drug release and potentially enhance its therapeutic efficacy. []

Q8: What analytical techniques are commonly employed for the determination of this compound?

A8: Various analytical methods have been developed and validated for the accurate quantification of this compound in pharmaceutical formulations and biological samples. These include:

Q9: How are the analytical methods for this compound validated?

A9: The validation of analytical methods for this compound involves assessing key parameters including:

Q10: Are there established quality control measures for this compound?

A10: Yes, stringent quality control measures are essential throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. These measures may include:

Q11: What are the clinical applications of this compound?

A: this compound is primarily used for the treatment of acute bacterial infections. [, , , ] Its clinical efficacy has been demonstrated in managing respiratory and urinary tract infections. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.